molecular formula C11H11F3O3 B6341186 3-Methoxy-5-trifluoromethyl-benzoic acid ethyl ester, 97% CAS No. 1214329-30-2

3-Methoxy-5-trifluoromethyl-benzoic acid ethyl ester, 97%

Cat. No. B6341186
CAS RN: 1214329-30-2
M. Wt: 248.20 g/mol
InChI Key: AFNOKGBDZQNTIX-UHFFFAOYSA-N
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Description

3-Methoxy-5-trifluoromethyl-benzoic acid is a chemical compound with the molecular formula C9H7F3O3 . It has a molecular weight of 220.15 . The compound is a solid powder at room temperature . It is also known by the synonyms 3-Carboxy-5-methoxybenzotrifluoride and 3-Carboxy-5-(trifluoromethyl)anisole .


Molecular Structure Analysis

The IUPAC name for this compound is 3-methoxy-5-(trifluoromethyl)benzoic acid . The InChI code is 1S/C9H7F

Mechanism of Action

Target of Action

It’s known that esters, in general, are often used as prodrugs due to their ability to enhance the lipophilicity of pharmacologically active compounds, thereby improving their absorption and distribution .

Mode of Action

The mode of action of 3-Methoxy-5-trifluoromethyl-benzoic acid ethyl ester is likely related to its ester group. Ester groups are known to undergo hydrolysis, a reaction that breaks the ester bond to produce an alcohol and a carboxylic acid . This reaction can be catalyzed by both acids and bases, and it’s a common metabolic pathway for ester-containing drugs in the body.

Biochemical Pathways

The compound may participate in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and environmentally benign organoboron reagent .

Pharmacokinetics

Esters are generally known to have good absorption and distribution properties due to their lipophilic nature . They are often metabolized in the body through hydrolysis, leading to the production of alcohol and carboxylic acid .

Result of Action

The hydrolysis of the ester group can lead to the release of the parent drug, which can then exert its pharmacological effects .

Action Environment

The action of 3-Methoxy-5-trifluoromethyl-benzoic acid ethyl ester can be influenced by various environmental factors. For instance, the rate of ester hydrolysis can be affected by the pH of the environment, with the reaction typically being faster in acidic or basic conditions . Additionally, factors such as temperature and the presence of esterases (enzymes that catalyze ester hydrolysis) can also influence the rate of ester hydrolysis .

properties

IUPAC Name

ethyl 3-methoxy-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-3-17-10(15)7-4-8(11(12,13)14)6-9(5-7)16-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNOKGBDZQNTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methoxy-5-(trifluoromethyl)benzoate

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